Japonicin-2

Antimicrobial Peptide Minimum Inhibitory Concentration Escherichia coli

Japonicin-2 is a 21-amino acid cationic antimicrobial peptide (AMP) originally isolated from the skin of the Japanese brown frog, *Rana japonica*, with the primary sequence FGLPMLSILPKALCILLKRKC containing an intramolecular disulfide bond. It belongs to a unique AMP family with little sequence similarity to previously characterized ranid frog peptides and adopts an α-helical conformation in membrane-mimetic environments.

Molecular Formula
Molecular Weight
Cat. No. B1576311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJaponicin-2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Japonicin-2 Antimicrobial Peptide: Sourcing Guide for a Cationic Frog Skin AMP with Defined Potency Profile


Japonicin-2 is a 21-amino acid cationic antimicrobial peptide (AMP) originally isolated from the skin of the Japanese brown frog, *Rana japonica*, with the primary sequence FGLPMLSILPKALCILLKRKC containing an intramolecular disulfide bond [1]. It belongs to a unique AMP family with little sequence similarity to previously characterized ranid frog peptides and adopts an α-helical conformation in membrane-mimetic environments [1]. The peptide is obtained via chemical synthesis, typically supplied as a lyophilized powder with >95% purity, and is used in antimicrobial research targeting Gram-negative and Gram-positive bacteria [1].

Why Japonicin-2 Cannot Be Substituted with In-Class Amphibian AMPs Without Experimental Validation


Substituting Japonicin-2 with a structurally related peptide from the same family, such as Japonicin-1 or Japonicin-2CHa, or with a co-occurring peptide like temporin-1Ja, yields drastically different antimicrobial potency profiles. These peptides, despite originating from the same or closely related frog species, exhibit divergent minimum inhibitory concentrations (MICs) against key test organisms, confirming that amino acid sequence variations directly translate into quantifiable differences in growth-inhibitory activity [1][2]. The presence of an intramolecular disulfide bond in Japonicin-2 is not merely structural; its reduction abolishes activity, making synthetic identity confirmation critical for reproducible experimental outcomes [3].

Japonicin-2 Procurement Evidence: Quantified Performance Differentiation Against Closest Analogs


Superior Gram-Negative Potency: Japonicin-2 vs. Japonicin-1 and Temporin-1Ja (E. coli MIC)

Japonicin-2 demonstrates a significantly lower minimum inhibitory concentration (MIC) against E. coli (12 μM) compared to the co-isolated peptides Japonicin-1 (30 μM) and temporin-1Ja (>100 μM) in direct head-to-head broth microdilution assays [1]. The 2.5-fold enhancement over Japonicin-1 represents the quantitative basis for selecting Japonicin-2 when targeting Gram-negative pathogens.

Antimicrobial Peptide Minimum Inhibitory Concentration Escherichia coli Frog Skin AMPs

Superior Gram-Positive Potency: Japonicin-2 vs. Japonicin-1 and Temporin-1Ja (S. aureus MIC)

Against the Gram-positive bacterium S. aureus, Japonicin-2 exhibits an MIC of 20 μM, whereas Japonicin-1 and temporin-1Ja are virtually inactive at concentrations up to 100 μM under identical assay conditions [1]. This stark difference, translating to a greater than 5-fold potency gap, underscores the unique Gram-positive activity spectrum conferred by the Japonicin-2 sequence.

Antimicrobial Peptide Staphylococcus aureus MIC Gram-positive bacteria

Potency Advantage Over Cross-Species Family Member Japonicin-2CHa (S. aureus MIC)

When compared to Japonicin-2CHa (FVLPLLGILPKELCIVLKKNC), the most abundant antimicrobial peptide in the skin of the related frog *Rana chaochiaoensis*, Japonicin-2 shows markedly superior potency against *S. aureus* [2]. Japonicin-2CHa, a less cationic family member, has an MIC of 100 μM against *S. aureus*, while Japonicin-2 achieves an MIC of 20 μM in a comparable broth microdilution format [1][2]. This 5-fold difference demonstrates that sequence divergence within the Japonicin-2 family directly impacts antibacterial efficacy.

Japonicin-2 Family Rana chaochiaoensis Cross-species comparison Peptide potency

Essentiality of the Intramolecular Disulfide Bond for Antimicrobial Activity

The antimicrobial activity of Japonicin-2 is dependent on the correct oxidation state of its single intramolecular disulfide bond (Cys14-Cys21) [1]. Synthetic replicates of the linear (reduced) form of Japonicin-2Ja (identical sequence to Japonicin-2) showed no growth-inhibitory activity, whereas the correctly folded cyclic form retained full potency [1]. This binary on/off activity switch has direct implications for quality control and formulation of the peptide.

Structure-Activity Relationship Disulfide Bond Cyclic vs. Linear Peptide Japonicin-2Ja

Japonicin-2 Application Scenarios: Research and Industrial Use Cases Grounded in Quantitative Evidence


Gram-Positive Antibacterial Screening and Hit-to-Lead Programs Targeting S. aureus

The >5-fold potency advantage of Japonicin-2 (MIC 20 μM) over Japonicin-1 and temporin-1Ja against *S. aureus* [1] makes it the preferred natural AMP template for medicinal chemistry efforts seeking to develop novel anti-staphylococcal agents. Structure-activity relationship (SAR) studies starting from Japonicin-2 can explore truncations or substitutions while using its established MIC as a performance benchmark for synthetic analogs.

Biophysical Studies of Membrane-Active α-Helical Peptides in Model Membrane Systems

The well-characterized α-helical conformation of Japonicin-2 in 50% trifluoroethanol, a membrane-mimetic solvent, combined with its defined MIC values against both Gram-negative and Gram-positive bacteria [1], enables its use as a model peptide for investigating relationships between cationic AMP structure, membrane partitioning, and bactericidal activity.

Calibration Standard for Oxidation-Sensitive Peptide Synthesis and Formulation

The absolute requirement of the Cys14-Cys21 disulfide bond for Japonicin-2 activity [3] makes this peptide a sensitive functional probe for validating peptide synthesis, folding, and formulation protocols. It can serve as a positive control where loss of antimicrobial activity definitively reports on reducing conditions or disulfide bond scrambling in peptide formulations.

Phylogenetic and Taxonomic Marker Peptide Research in Ranid Frogs

The sequence of Japonicin-2 shows low similarity to other ranid AMP families, yet the Japonicin-2 family serves as a phylogenetic marker distinguishing closely related frog species [1][2]. Procuring Japonicin-2 as a reference standard enables comparative biochemical studies aimed at correlating peptide sequence divergence with speciation in Asian ranid frogs.

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